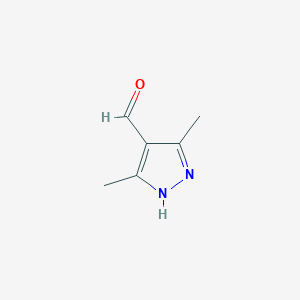

3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C6H8N2O. It is a pyrazole derivative, characterized by the presence of two methyl groups at positions 3 and 5, and an aldehyde group at position 4 on the pyrazole ring. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethylpyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or similar formylation reactions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.

Major Products Formed

Oxidation: 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3,5-Dimethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. It can undergo various reactions such as:

- Claisen-Schmidt condensation : This reaction enables the formation of diverse pyrazole hybrids with potential biological activities.

- Electrophilic substitution : The pyrazole ring can participate in substitution reactions to introduce different functional groups .

Pharmaceutical Development

Research indicates that this compound may act as a pharmacophore in drug discovery. Its potential anti-inflammatory and antimicrobial properties are under investigation. The aldehyde group facilitates interactions with biological macromolecules, potentially inhibiting specific enzymes or receptors .

Case Study: Antimicrobial Activity

A study explored the antimicrobial effects of derivatives of this compound against various bacterial strains. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Agrochemical Applications

The compound is also relevant in the agrochemical sector for synthesizing pesticides and herbicides. Its ability to form stable complexes with metal ions enhances its efficacy in agricultural applications.

Chemical Reactions and Mechanisms

The chemical reactivity of this compound includes:

- Oxidation : The aldehyde can be oxidized to a carboxylic acid using agents like potassium permanganate.

- Reduction : It can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

These transformations allow for further modification of the compound, expanding its utility in various synthetic pathways.

Mecanismo De Acción

The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules .

Comparación Con Compuestos Similares

Similar Compounds

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an additional methyl group at position 1.

1,5-Dimethyl-1H-pyrazole-3-carbaldehyde: Similar structure but with the aldehyde group at position 3.

3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group at position 1.

Uniqueness

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group at position 4 allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Actividad Biológica

3,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring with two methyl groups at positions 3 and 5, and a formyl group at position 4. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit a wide range of biological activities:

- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds related to this structure have demonstrated up to 85% inhibition of IL-6 at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against triple-negative breast cancer (TNBC) cells with IC50 values indicating significant potency .

- Antimicrobial Activity : The compound has been evaluated for its antibacterial and antifungal properties. Research indicates that certain derivatives can effectively inhibit the growth of pathogenic bacteria such as E. coli and S. aureus .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The formyl group allows for interactions with biological targets, potentially inhibiting enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors in the body, leading to altered signaling pathways that affect cell growth and inflammation.

- Formation of Schiff Bases : The aldehyde functionality can react with amines to form Schiff bases, which may exhibit enhanced biological activity compared to the parent compound.

Study on Anti-inflammatory Effects

A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. One derivative showed an impressive inhibition rate against TNF-α production in murine models, highlighting the potential of these compounds as therapeutic agents for inflammatory diseases .

Cytotoxicity Against Cancer Cells

In a study focusing on TNBC cells (MDA-MB-231), several pyrazole hybrids were synthesized based on the structure of this compound. The most potent compounds exhibited IC50 values as low as 24.25 μM, indicating strong cytotoxicity and potential for further development into anticancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring with formyl group | Anti-inflammatory, anticancer |

| 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | Benzyl substitution enhances solubility | Increased bioactivity in certain assays |

| 5-Chloro-1H-pyrazole derivatives | Chlorine substitution affects reactivity | Notable antimicrobial properties |

Propiedades

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-6(3-9)5(2)8-7-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBOXJRHEZGATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393575 | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201008-71-1 | |

| Record name | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the reactions 3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo?

A1: this compound serves as a versatile building block in organic synthesis. For instance, it readily undergoes Claisen-Schmidt condensation reactions with various ketones. [] This reaction allows for the creation of diverse pyrazole hybrids with potential biological activities. Additionally, it can react with 2-sulfanylethanol, although this reaction can lead to unexpected products like 1,6-bis[3,5-dimethyl-4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazol-1-yl]hexane. [, ]

Q2: How does the structure of compounds derived from this compound influence their biological activity?

A2: Research suggests that substitutions at less sterically hindered positions on the pyrazole ring of this compound derivatives contribute to enhanced cytotoxic and antitubercular activities. [] For example, compounds featuring a (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one structure or a 1-(1′-benzyl-5-(4-chlorophenyl)-3′,5′-dimethyl-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)ethan-1-one structure demonstrated promising interactions with the AKT2 enzyme, indicating potential as AKT2 inhibitors. []

Q3: What analytical techniques are employed to characterize this compound and its derivatives?

A3: Various spectroscopic techniques are employed to characterize this compound and its derivatives. These include but are not limited to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [] Additionally, X-ray crystallography can be utilized when suitable crystals of the compound or its derivatives are obtained. For instance, the crystal structure of (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, a derivative of the compound, was successfully determined using X-ray crystallography, revealing its monoclinic crystal system and C2/c space group. []

Q4: Are there any known instances of unexpected product formation during reactions involving this compound?

A4: Yes, the reaction of 1,1′-(hexane-1,6-diyl)bis[this compound] with 2-sulfanylethanol yielded 1,6-bis[3,5-dimethyl-4-(1,4,6-oxadithiocan-5-yl)-1H-pyrazol-1-yl]hexane instead of the anticipated thioacetal product. [, ] This unexpected outcome highlights the importance of thorough analysis and characterization of products obtained from reactions involving this compound.

Q5: Has this compound been explored for its potential in materials science?

A5: While the provided research primarily focuses on the synthetic and biological aspects of this compound, its diverse reactivity suggests potential applications in materials science. For instance, its ability to form heterocyclic compounds like 2-pyrazolyl-1,3-diselenanes [] hints at possibilities for designing novel materials with unique properties. Further research is needed to explore its potential in this domain.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.